Tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate

Description

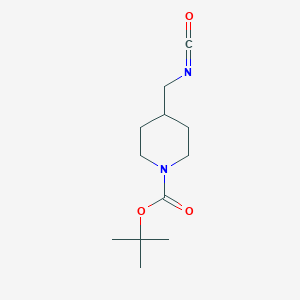

Tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and an isocyanate functional group (-NCO) on the methyl substituent at the 4-position of the piperidine ring. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing urea or carbamate derivatives via reactions with amines or alcohols. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic steps, while the isocyanate moiety enables selective conjugation reactions. The compound is commercially available as a building block for drug discovery and materials science, with pricing listed at €629.00/50 mg and €1,756.00/500 mg .

Properties

IUPAC Name |

tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-10(5-7-14)8-13-9-15/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCVQZTVLRIUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isocyanates. One common method involves the reaction of 4-(aminomethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can undergo reduction reactions to convert the isocyanate group to an amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and catalysts like triethylamine are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Ureas and Carbamates: Formed from substitution reactions with amines and alcohols.

Carboxylic Acids: Resulting from hydrolysis of the ester group.

Amines: Produced from the reduction of the isocyanate group.

Scientific Research Applications

Tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, making it valuable in biochemical research.

Comparison with Similar Compounds

Key Differences :

- The target compound ’s isocyanate group offers unique reactivity for nucleophilic additions, unlike the iodoethyl or hydroxypyridinyl groups in related derivatives.

Aromatic and Heterocyclic Substituents

Key Differences :

- Aromatic substituents (e.g., bromopyrazole, fluorophenol) enhance target specificity in enzyme inhibition, whereas the target compound’s isocyanate group focuses on covalent bond formation.

Aliphatic and Functionalized Side Chains

Key Differences :

- Hydroxybutyl and styryl derivatives prioritize non-covalent interactions (e.g., hydrogen bonding, π-stacking), contrasting with the target compound’s covalent reactivity.

Biological Activity

Tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1449249-51-7

- Molecular Formula : C_{12}H_{20}N_{2}O_{2}

- Molecular Weight : 224.30 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, particularly proteins and enzymes. The isocyanate functional group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro assays have shown that the compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | Disk diffusion | Inhibition zones observed against E. coli and S. aureus |

| Cytotoxicity | MTT assay | IC50 = 50 µM against HeLa cells |

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various piperidine derivatives, including this compound, on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction.

- Antimicrobial Studies : Another research article evaluated the antimicrobial efficacy of several isocyanate derivatives, including this compound, against pathogenic bacteria. The study found that this compound displayed notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile:

- Toxicological Data : Limited data suggests that isocyanates can be hazardous; thus, careful handling and further toxicity studies are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.